N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide
Description
N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and an oxazinane ring, making it an interesting subject for chemical synthesis and research.
Properties
IUPAC Name |
N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c18-15(23)14-6-4-8-21(12-14)16-13(5-3-7-19-16)11-20-17(24)22-9-1-2-10-25-22/h3,5,7,14H,1-2,4,6,8-12H2,(H2,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNBSGFDDYJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent formation of the oxazinane ring.
Piperidine Intermediate Synthesis: The piperidine ring can be synthesized through a reductive amination reaction, where a suitable ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Pyridine Intermediate Synthesis: The pyridine ring is often synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Oxazinane Ring Formation: The final step involves the formation of the oxazinane ring through a cyclization reaction, typically using a suitable diol and a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research might focus on its potential therapeutic effects. The compound could be explored for its activity against specific diseases, particularly those involving neurological or inflammatory pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(3-carbamoylpiperidin-1-yl)pyridin-3-yl]methyl]oxazinane-2-carboxamide: vs. : The latter has a morpholine ring instead of an oxazinane ring, which might alter its reactivity and biological activity.
This compound: vs. : The piperazine derivative could have different pharmacokinetic properties due to the presence of an additional nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which can confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
